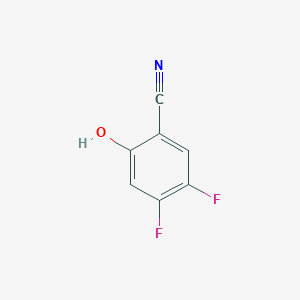

4,5-Difluoro-2-hydroxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4,5-difluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLMZTIHUMKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631005 | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-36-3 | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186590-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzonitrile (CAS 186590-36-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-hydroxybenzonitrile, also known as 2-Cyano-4,5-difluorophenol, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine and nitrile groups combined with the phenolic hydroxyl group, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, with a focus on its role as a pivotal intermediate in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The strategic placement of two fluorine atoms, a nitrile group, and a hydroxyl group on the benzene ring imparts distinct characteristics to the molecule. These features are critical for its reactivity and interaction in biological systems.

Core Physicochemical Properties

The empirical data for this compound are summarized below. These properties are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 186590-36-3 | [1] |

| Molecular Formula | C₇H₃F₂NO | [1][2] |

| Molecular Weight | 155.10 g/mol | [1][2] |

| Appearance | Solid (Typical), Crystals | [1][2] |

| Melting Point | 95 - 98 °C | [2] |

| Boiling Point | 241.9 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.441 g/cm³ | [2] |

| pKa | 7.86 (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone. | [2] |

| InChI Key | ROLMZTIHUMKEAI-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound after synthesis or before use in a subsequent reaction.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The coupling patterns between the aromatic protons will be influenced by the adjacent fluorine atoms, providing key structural information.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique signals corresponding to the carbon atoms in the molecule. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band for the nitrile (C≡N) stretch, typically around 2230-2240 cm⁻¹. A broad absorption for the hydroxyl (O-H) group will be visible around 3200-3600 cm⁻¹, and C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 155.10.[3][4]

While specific, fully annotated spectra are proprietary to data providers, reference spectra are available for comparison on platforms like ChemicalBook.[5]

Synthesis and Manufacturing

The synthesis of substituted benzonitriles often involves multi-step pathways starting from readily available precursors. While a specific, detailed synthesis for this compound is not publicly available in peer-reviewed journals, a plausible and logical synthetic strategy can be inferred from related transformations. A common approach involves the dehydration of an oxime intermediate.

Conceptual Synthesis Protocol: Dehydration of an Aldoxime

This protocol is based on established chemical principles for nitrile synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Formylation of 3,4-Difluorophenol

-

Rationale: Introduce an aldehyde group onto the phenol ring, which will be converted to the nitrile. Ortho-formylation is typically achieved via reactions like the Reimer-Tiemann or Duff reaction.

-

Procedure:

-

Dissolve 3,4-difluorophenol in a suitable solvent (e.g., chloroform).

-

Add a strong base, such as sodium hydroxide, to form the phenoxide.

-

Slowly add chloroform and heat the mixture under reflux. The reaction proceeds through a dichlorocarbene intermediate.

-

After the reaction is complete, neutralize with acid and extract the product, 4,5-Difluoro-2-hydroxybenzaldehyde.

-

Step 2: Formation of the Aldoxime

-

Rationale: The aldehyde is converted to an aldoxime, the direct precursor to the nitrile in this pathway. This is a standard condensation reaction.

-

Procedure:

-

Dissolve the aldehyde from Step 1 in ethanol or a similar solvent.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl released.

-

Stir the mixture at room temperature until the reaction is complete, monitoring by TLC.

-

The product, 4,5-Difluoro-2-hydroxybenzaldehyde oxime, can be isolated by precipitation or extraction.

-

Step 3: Dehydration to the Nitrile

-

Rationale: The final step is the elimination of water from the oxime to form the nitrile group. Acetic anhydride is a common and effective dehydrating agent for this purpose.[6]

-

Procedure:

-

Reflux the oxime from Step 2 in an excess of acetic anhydride for several hours.[6]

-

After the reaction, the excess acetic anhydride is removed under reduced pressure.

-

The resulting crude product is then hydrolyzed with a base (e.g., KOH) to cleave any acetylated phenol, followed by acidification to yield the final product.[6]

-

Purify the this compound by recrystallization from a suitable solvent system (e.g., methanol/water).[6]

-

Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a chemical intermediate. The nitrile group is a versatile functional handle that is biocompatible and often plays a crucial role in binding to biological targets.[7]

Role as a Pharmacophore

The nitrile group is present in over 30 approved pharmaceutical drugs.[7] It is metabolically robust and can act as a hydrogen bond acceptor, often mimicking a carbonyl group in interactions with enzyme active sites.[7] The fluorine atoms on the ring can enhance binding affinity, improve metabolic stability, and modulate the pKa of the hydroxyl group, making this scaffold highly attractive for medicinal chemists.

Intermediate in Complex Syntheses

Fluorinated hydroxybenzonitriles are key building blocks for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials for imaging.[1][8] The hydroxyl and nitrile groups can be independently modified to build out larger molecular structures. For example, the hydroxyl group can be alkylated or etherified, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Application Pathway Diagram

The following diagram illustrates the potential of this compound as a starting point for creating diverse chemical entities.

Caption: Synthetic utility of this compound as a versatile intermediate.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly sealed to prevent moisture absorption.[2] It should be stored away from incompatible materials such as strong oxidizing agents.[2]

-

First Aid:

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and up-to-date information.[10]

Conclusion

This compound is a high-value chemical intermediate with significant potential, particularly in the field of drug discovery. Its unique combination of functional groups—a reactive phenol, a versatile nitrile, and stabilizing fluorine atoms—provides a robust platform for the synthesis of novel and complex molecules. Understanding its properties, synthesis, and safe handling procedures is crucial for researchers aiming to leverage its synthetic potential to develop the next generation of pharmaceuticals and advanced materials.

References

- 1. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound Supplier & Manufacturer China | CAS 68163-38-2 | Properties, Safety, Applications [nj-finechem.com]

- 3. PubChemLite - this compound (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 4. parchem.com [parchem.com]

- 5. This compound(186590-36-3) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-hydroxybenzonitrile for Advanced Research and Development

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] 4,5-Difluoro-2-hydroxybenzonitrile stands as a significant building block in this domain. Its difluorinated phenyl ring, coupled with reactive hydroxyl and nitrile functionalities, offers a versatile scaffold for the synthesis of complex chemical entities.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of this compound. Beyond a mere compilation of data, this document offers field-proven insights into the causality behind experimental choices and presents self-validating protocols essential for rigorous scientific application.

Part 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers and physical constants are critical for everything from reaction stoichiometry to analytical method development.

Chemical Identity

Accurate identification is the first step in any scientific protocol. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | 4,5-Difluoro-2-cyanophenol, 2-Cyano-4,5-difluorophenol | [4][6] |

| CAS Number | 186590-36-3 | [4][5][7] |

| Molecular Formula | C₇H₃F₂NO | [4][5][8] |

| Molecular Weight | 155.10 g/mol | [4][5] |

| InChIKey | ROLMZTIHUMKEAI-UHFFFAOYSA-N | [4][9] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)O)C#N | [4][9] |

Physicochemical Data

The physical properties of a compound dictate its behavior in both chemical and biological systems.

| Property | Value | Source(s) |

| Appearance | Solid, Pale cream to cream powder | [6] |

| Melting Point | 95 - 98 °C or 161 - 165 °C | [6] |

| Boiling Point | 241.9 ± 40.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.441 g/cm³ (Predicted) | [6] |

| pKa | 7.86 (Predicted) | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | [6] |

| Flash Point | 99.1 ± 27.3 °C (Predicted) | [6] |

Expert Commentary: Resolving the Melting Point Discrepancy

A critical analysis of supplier data reveals a significant discrepancy in the reported melting point, with values cited as 95-98°C and 161-165°C.[6] This is not a trivial inconsistency. In a drug development context, the melting point is a key indicator of purity and can be indicative of different polymorphic forms, which have distinct solubilities and stabilities.

-

Causality: Such variations can arise from impurities, residual solvent, or the existence of different crystalline polymorphs. The higher range (161-165°C) is more consistently reported by major chemical suppliers and may represent the more thermodynamically stable form.

-

Trustworthiness through Verification: It is imperative for any research team to experimentally verify the melting point of an incoming batch of material before use. A technique like Differential Scanning Calorimetry (DSC) is the gold standard, as it provides not only the melting temperature but also the enthalpy of fusion, offering deeper insight into the material's thermal properties.[10] Relying solely on a supplier's Certificate of Analysis without in-house validation is a significant risk to experimental reproducibility.

Part 2: Analytical Characterization and Structural Elucidation

Confirming the identity and purity of a starting material is a foundational principle of scientific integrity. A multi-technique approach ensures that the material meets the stringent requirements for advanced applications.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the industry-standard method for determining the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[11][12] A reversed-phase method is typically the first choice for a moderately polar molecule like this compound.[13][14]

Exemplary HPLC-UV Protocol

This protocol is a self-validating system; the inclusion of a standard and the system suitability checks ensure the data generated is reliable.

-

Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), autosampler, column oven, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

-

Sample Preparation:

-

Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 250 nm (based on typical absorbance for benzonitriles, requires experimental verification).[16]

-

Injection Volume: 10 µL

-

-

System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Data Analysis: Calculate purity by the area percentage method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram.

Identity Confirmation: Spectroscopic Methods

While chromatography assesses purity, spectroscopy confirms the molecule's actual structure. Spectral data for this compound is available for reference.[17]

2.2.1 Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight of the compound, serving as a primary identity check. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

-

Expected Result: In positive ion mode ([M+H]⁺), the expected m/z is 156.0255. In negative ion mode ([M-H]⁻), the expected m/z is 154.0110.[9]

-

Exemplary Protocol (Direct Infusion ESI-MS):

-

Prepare a dilute solution of the sample (~10 µg/mL) in methanol.

-

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Confirm that the observed mass matches the calculated exact mass within a narrow tolerance (e.g., ± 5 ppm for a high-resolution mass spectrometer).

-

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

-

¹H NMR: Will show signals for the aromatic protons and the hydroxyl proton. The aromatic signals will be split by both neighboring protons and fluorine atoms, creating complex multiplets.

-

¹³C NMR: Will show distinct signals for each of the seven carbon atoms. The signals for carbons bonded to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: Is crucial for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected, each coupled to the other and to adjacent protons.

-

Exemplary Protocol (Sample Preparation):

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2.2.3 Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

-

Expected Key Bands:

-

Exemplary Protocol (ATR-FTIR):

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

Part 3: Solubility Profile for Drug Discovery

Rationale: Aqueous solubility is a critical parameter in drug discovery, directly impacting in vitro assay performance, bioavailability, and formulation development.[19][20][21] A kinetic solubility assay is a high-throughput method used in early discovery to quickly assess a compound's precipitation potential when an organic stock solution is diluted into an aqueous buffer.[22][23]

Exemplary Kinetic Solubility Protocol (Shake-Flask Method)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dilution: In a microplate or vial, add a small volume of the DMSO stock (e.g., 5 µL) to a larger volume of aqueous buffer (e.g., 495 µL of Phosphate-Buffered Saline, pH 7.4) to achieve a target concentration (e.g., 100 µM) with a low final DMSO concentration (1%).

-

Incubation: Seal the plate/vials and shake at room temperature for 2 hours to allow the system to reach equilibrium.[23]

-

Separation: Use a filter plate (e.g., 0.45 µm) to separate the supernatant from any precipitated solid. Alternatively, centrifuge the samples at high speed and collect the supernatant.

-

Quantification: Prepare a calibration curve using the DMSO stock solution. Analyze the filtered supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

-

Reporting: The measured concentration is the kinetic solubility under the specified conditions.

Part 4: Safety, Handling, and Storage

Trustworthiness: Adherence to proper safety protocols is non-negotiable. The information below is synthesized from standard safety data sheets for fluorinated benzonitriles.

| Hazard Category | GHS Pictogram(s) | Hazard Statement(s) |

| Acute Toxicity | ❗ | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Irritation | ❗ | H315: Causes skin irritation. |

| Eye Irritation | ❗ | H319: Causes serious eye irritation. |

| Respiratory Irritation | ❗ | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[24]

-

Eye/Face Protection: Wear chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or EU EN166 standards.[25]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.[24][25]

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[24]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[25][26][27]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed to prevent moisture absorption.[6][26]

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit sometimes inconsistently reported, physicochemical properties. Its utility in research and development, particularly in pharmaceutical sciences, is contingent upon rigorous analytical control. By employing a systematic approach to identity and purity verification, and by understanding its solubility and handling requirements, researchers can confidently leverage this fluorinated scaffold to build the next generation of innovative molecules. This guide provides the foundational knowledge and exemplary protocols to ensure that work is conducted with the highest degree of scientific integrity and safety.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 186590-36-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound Supplier & Manufacturer China | CAS 68163-38-2 | Properties, Safety, Applications [nj-finechem.com]

- 7. chem-casts.com [chem-casts.com]

- 8. This compound, CasNo.186590-36-3 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 9. PubChemLite - this compound (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 10. scielo.br [scielo.br]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. moravek.com [moravek.com]

- 13. 저분자 HPLC [sigmaaldrich.com]

- 14. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jocpr.com [jocpr.com]

- 17. This compound(186590-36-3) 1H NMR spectrum [chemicalbook.com]

- 18. rose-hulman.edu [rose-hulman.edu]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. enamine.net [enamine.net]

- 24. kscl.co.in [kscl.co.in]

- 25. aksci.com [aksci.com]

- 26. fishersci.es [fishersci.es]

- 27. echemi.com [echemi.com]

4,5-Difluoro-2-hydroxybenzonitrile molecular structure and formula

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzonitrile: Molecular Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core molecular features, physicochemical properties, spectroscopic signature, and its role as a valuable building block in modern chemistry.

Foundational Chemical Identity

This compound, also known as 2-Cyano-4,5-difluorophenol, is a trifunctionalized benzene derivative. The strategic placement of two fluorine atoms, a hydroxyl group, and a nitrile group on the aromatic ring imparts unique electronic properties and reactivity, making it a versatile intermediate.[1][2]

Molecular Structure and Formula

The fundamental identity of any chemical compound begins with its structure and formula. These define its composition, connectivity, and three-dimensional shape, which in turn dictate its physical and chemical behavior.

The structure consists of a benzene ring substituted at position 1 with a hydroxyl group (-OH), position 2 with a nitrile group (-C≡N), and positions 4 and 5 with fluorine atoms (-F).

Caption: 2D Molecular Structure of this compound.

Key Chemical Identifiers

For unambiguous identification in databases, publications, and regulatory documents, a standardized set of identifiers is used.

| Identifier | Value | Source |

| SMILES | N#Cc1cc(F)c(F)cc1O | [3] |

| InChI | InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H | [3][4] |

| InChI Key | ROLMZTIHUMKEAI-UHFFFAOYSA-N | [1][3] |

| PubChem CID | 23148985 | [1] |

Physicochemical Properties

The physical properties of a compound are critical for determining its suitability for specific applications, including reaction conditions, formulation, and storage.

| Property | Value | Source |

| Appearance | Solid (Typical) | [5] |

| Melting Point | 95 - 98 °C | [5] |

| Boiling Point | 241.9 ± 40.0 °C at 760 mmHg | [5] |

| Density | 1.441 g/cm³ | [5] |

| Flash Point | 99.1 ± 27.3 °C | [5] |

| pKa | 7.86 (Predicted) | [5] |

| Solubility | Soluble in organic solvents like ethanol and acetone. | [5] |

Synthesis and Elucidation Workflow

The synthesis of highly substituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. While specific proprietary synthesis routes may vary, a general and logical approach can be proposed based on established organic chemistry principles. Structural confirmation is then achieved through a combination of spectroscopic techniques.

Caption: General workflow for the synthesis and structural confirmation.

Proposed Synthetic Protocol

A plausible route involves the regioselective cyanation of a suitable difluorophenol precursor. The hydroxyl group can direct ortho-lithiation, followed by quenching with a cyanating agent.

-

Starting Material: Select an appropriate 3,4-difluorophenol.

-

Protection (Optional): The hydroxyl group may be protected (e.g., as a methoxymethyl ether) to prevent side reactions, although direct ortho-lithiation is often feasible.

-

Directed Ortho-Metalation: Dissolve the starting material in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the solution to a low temperature (typically -78 °C).

-

Lithiation: Add a strong base, such as n-butyllithium, dropwise. The base will selectively deprotonate the carbon atom ortho to the hydroxyl (or protected hydroxyl) group due to its directing effect.

-

Cyanation: Introduce a suitable electrophilic cyanating agent (e.g., N-cyanosuccinimide or tosyl cyanide) to the reaction mixture.

-

Quench and Work-up: After the reaction is complete, quench it with a proton source (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, wash, and dry.

-

Deprotection (if applicable): If a protecting group was used, remove it under appropriate conditions (e.g., acidic hydrolysis).

-

Purification: Purify the crude product via recrystallization or column chromatography to yield pure this compound.

Expertise Note: The choice of a directed ortho-metalation strategy is crucial for achieving the desired 2-cyano substitution pattern, which can be difficult to obtain via classical electrophilic aromatic substitution due to the complex directing effects of the existing substituents.

Spectroscopic Characterization

Confirming the molecular structure is a non-negotiable step that relies on a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Each signal would appear as a doublet of doublets due to coupling with the adjacent fluorine atoms and the other proton.

-

¹³C NMR: The spectrum will display seven unique carbon signals: one for the nitrile carbon, and six for the aromatic carbons, each with a distinct chemical shift influenced by the attached functional groups. Carbon-fluorine coupling will be observable.

-

¹⁹F NMR: Two signals are expected, corresponding to the two inequivalent fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups.[6] Characteristic absorption bands would include:

-

A broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the hydroxyl group.

-

A sharp, strong peak around 2220-2260 cm⁻¹ for the C≡N stretch of the nitrile group.

-

Strong absorptions in the 1000-1400 cm⁻¹ region corresponding to C-F stretching.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₇H₃F₂NO (Monoisotopic Mass: 155.01826 Da).[4]

Applications in Research and Development

Fluorinated organic compounds are of immense interest in drug discovery and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7] The nitrile group is a versatile functional handle and a known pharmacophore in its own right.[8]

-

Pharmaceutical Intermediate: this compound serves as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[9] Its structure is a valuable scaffold for developing inhibitors for various enzymes or receptor ligands. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide.[8]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into agrochemical structures can lead to enhanced potency and stability.

-

Advanced Materials: This molecule can be used as a precursor in the synthesis of specialized polymers and materials for applications like organic light-emitting diodes (OLEDs), where electronic properties are critical.[7]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following information is derived from available Safety Data Sheets (SDS).[10][11]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

P405: Store locked up.[10]

-

Trustworthiness Protocol: Always consult the most current Safety Data Sheet provided by the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. parchem.com [parchem.com]

- 3. chem-casts.com [chem-casts.com]

- 4. PubChemLite - this compound (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 5. This compound Supplier & Manufacturer China | CAS 68163-38-2 | Properties, Safety, Applications [nj-finechem.com]

- 6. Benzonitrile, 4-hydroxy- [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 4,5-Difluoro-2-hydroxybenzonitrile

This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the novel compound 4,5-Difluoro-2-hydroxybenzonitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document offers a predictive interpretation based on established spectroscopic principles and comparative data from analogous structures, providing a robust framework for the experimental characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring, featuring a hydroxyl group, a nitrile group, and two fluorine atoms. This arrangement of electron-donating (hydroxyl) and electron- withdrawing (nitrile, fluorine) groups creates a distinct electronic environment that will be reflected in its spectroscopic signatures. The molecular formula is C₇H₃F₂NO, with a monoisotopic mass of 155.0183 g/mol [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete structural assignment. The following predictions are based on the analysis of substituent effects and data from analogous compounds such as difluorophenols and difluorobenzonitriles[2][3][4][5][6][7][8].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two aromatic protons and one exchangeable hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl group is strongly electron-donating, while the nitrile and fluorine atoms are electron-withdrawing.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.90 - 7.10 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6 |

| H-6 | 7.20 - 7.40 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6 |

| -OH | 5.0 - 6.0 | Broad singlet | - |

Causality Behind Predictions:

-

H-3: This proton is ortho to the electron-donating hydroxyl group, which would typically shield it and shift it upfield. However, it is also meta to a fluorine atom and para to another, both of which are electron-withdrawing and will have a deshielding effect. The multiplicity will arise from coupling to the two non-equivalent fluorine atoms.

-

H-6: This proton is meta to the hydroxyl group and ortho to a fluorine atom, as well as para to the nitrile group. The proximity to the electronegative fluorine and the nitrile group will cause a downfield shift relative to H-3. It will also appear as a doublet of doublets due to coupling with the two fluorine atoms.

-

-OH: The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it is expected to appear in the mid-range shown.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups and the fluorine atoms, which will also introduce C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-CN) | 115 - 120 | Singlet or small triplet |

| C-2 (-OH) | 155 - 160 | Doublet of doublets |

| C-3 | 110 - 115 | Doublet |

| C-4 (-F) | 145 - 150 | Doublet of doublets (large ¹J(C-F)) |

| C-5 (-F) | 140 - 145 | Doublet of doublets (large ¹J(C-F)) |

| C-6 | 120 - 125 | Doublet of doublets |

| -CN | 115 - 120 | Singlet |

Causality Behind Predictions:

-

The carbons directly attached to the electronegative oxygen (C-2) and fluorine atoms (C-4, C-5) will be significantly deshielded and appear at lower field.

-

The carbon of the nitrile group (-CN) typically appears in the 115-125 ppm range.

-

The remaining aromatic carbons will have their chemical shifts influenced by the combined electronic effects of the substituents.

-

The multiplicities arise from through-bond coupling between the carbon and fluorine atoms. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)), while other carbons will show smaller two- or three-bond couplings.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment. We expect two distinct signals for the two non-equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-4 | -130 to -140 | Doublet of doublets |

| F-5 | -140 to -150 | Doublet of doublets |

Causality Behind Predictions:

-

The chemical shifts are predicted based on data for other difluorophenol and difluorobenzonitrile isomers[4][9]. The exact positions will depend on the combined electronic effects of the hydroxyl and nitrile groups.

-

Each fluorine signal will be split into a doublet of doublets due to coupling with the two aromatic protons (H-3 and H-6).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a good starting point, while DMSO-d₆ can be useful for observing the hydroxyl proton more clearly.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence. A significantly larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum, which typically requires fewer scans than ¹H NMR due to the high sensitivity of the ¹⁹F nucleus.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C≡N, C-F, and aromatic C-H and C=C bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C≡N stretch (nitrile) | 2220 - 2260 | Strong, sharp |

| Aromatic C=C stretch | 1500 - 1600 | Medium to strong |

| C-F stretch | 1100 - 1300 | Strong |

Causality Behind Predictions:

-

The O-H stretching vibration of the phenolic hydroxyl group is expected to be a broad, strong band due to hydrogen bonding.

-

The C≡N stretching of the nitrile group gives a characteristic sharp and strong absorption in a relatively clean region of the spectrum.

-

The aromatic C-H stretching bands will appear just above 3000 cm⁻¹.

-

The C-F stretching vibrations will result in strong absorptions in the fingerprint region.

-

The aromatic C=C stretching vibrations will give rise to several bands in the 1500-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam and record the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 155 | [M]⁺ (Molecular ion) |

| 127 | [M - CO]⁺ |

| 108 | [M - CO - F]⁺ |

| 99 | [M - 2CO]⁺ or [M - HCN - F]⁺ |

Causality Behind Predictions:

-

The molecular ion peak ([M]⁺) is expected to be observed at m/z 155, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring[10].

-

Loss of carbon monoxide ([M - CO]⁺ ) is a common fragmentation pathway for phenols.

-

Subsequent loss of a fluorine atom ([M - CO - F]⁺ ) is also a plausible fragmentation step for fluorinated compounds[11].

-

Other fragments may arise from the loss of HCN from the nitrile group or further rearrangements.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.

-

-

Ionization:

-

Electron Impact (EI) is a common ionization technique that will provide detailed fragmentation information.

-

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

-

Mass Analysis:

-

A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of this compound requires a synergistic approach, integrating the data from all three spectroscopic techniques.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparative data from analogous compounds, serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The provided experimental protocols offer a starting point for the empirical validation of these predictions, which will be essential for the definitive characterization of this novel compound.

References

- 1. PubChemLite - this compound (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 2. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]

- 4. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,4-Difluorophenol(367-27-1) 13C NMR [m.chemicalbook.com]

- 7. 2,6-Difluorophenol(28177-48-2) 1H NMR [m.chemicalbook.com]

- 8. 3,4-Difluorophenol (2713-33-9) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4,5-Difluoro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the critical physicochemical properties of 4,5-Difluoro-2-hydroxybenzonitrile, specifically its melting and boiling points. As a fluorinated aromatic building block, this compound holds significant potential in the fields of medicinal chemistry and materials science. Understanding its thermal properties is paramount for its effective utilization in synthesis, formulation, and quality control. This document outlines the theoretical importance of melting and boiling points in drug discovery, provides detailed, field-proven protocols for their accurate determination, and discusses the interpretation of these data in a research and development context.

Introduction: The Significance of Fluorinated Benzonitriles in Modern Chemistry

Fluorinated organic molecules are of immense interest to the pharmaceutical and materials science industries. The incorporation of fluorine atoms into a molecular scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated compounds highly valuable as intermediates for the synthesis of novel therapeutic agents and advanced materials.

This compound (CAS No. 186590-36-3) is a key example of such a building block. Its structure, featuring a phenol, a nitrile, and two fluorine atoms on the benzene ring, offers multiple sites for chemical modification, making it a versatile precursor for more complex molecules. While specific applications are continually being explored, related difluoro-benzonitrile derivatives are known to be precursors for liquid crystals and are integral to the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. The inherent properties of this compound, beginning with its fundamental physical constants, are the foundation for its application in any synthetic or formulation workflow.

The melting and boiling points are not mere physical constants; they are critical indicators of a compound's purity, crystal lattice stability, and intermolecular forces. In the pharmaceutical industry, these values are fundamental to quality control, identity verification, and even predicting absorption characteristics of a potential drug substance.[1][2][3] An incongruous melting point, for instance, can signify the presence of impurities that could compromise biological activity or introduce toxicity.[2][4] Therefore, the precise and accurate determination of these properties is a non-negotiable aspect of chemical research and drug development.

Physicochemical Properties of this compound

The fundamental thermal properties of this compound are summarized below. These values serve as a benchmark for identity and purity assessment.

| Property | Value | Source(s) |

| Melting Point | 161.0 - 165.0 °C | Thermo Fisher Scientific |

| Boiling Point | 241.9 ± 40.0 °C (at 760 mmHg) | Chemcasts |

| Molecular Formula | C₇H₃F₂NO | PubChem |

| Molecular Weight | 155.10 g/mol | Fisher Scientific |

| Appearance | Pale cream to cream powder | Thermo Fisher Scientific |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2][5]

Causality Behind Experimental Choices

The chosen methodology, the capillary method, is a pharmacopeia-standard procedure that ensures uniform and controlled heating of a small, powdered sample.[6][7] Using a finely powdered, dry sample is crucial as it ensures efficient heat transfer and uniform melting. A slow heating rate (1-2°C per minute) near the expected melting point is critical for thermal equilibrium between the heating block, the thermometer, and the sample, thereby yielding an accurate reading.[6] A rapid initial heating phase is acceptable to quickly approach the expected melting point, saving valuable laboratory time.[5][8]

Standard Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which is a standard in regulated and research laboratories for its accuracy and reproducibility.

Materials:

-

This compound (powdered)

-

Melting point capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into the bottom. The packed sample column should be 2.5-3.5 mm high.[7]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Pre-heating (Optional): If the approximate melting point is unknown, set the apparatus to heat rapidly to get a preliminary, wider melting range. Let the apparatus cool sufficiently before proceeding.

-

Accurate Determination: Set the heating rate to rise at approximately 10-15°C per minute until the temperature is about 15°C below the expected melting point (approx. 145°C for this compound).

-

Fine Heating: Decrease the heating rate to 1-2°C per minute. This slow rate is crucial for accuracy.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid (the "clear point").[6]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For pure this compound, this should fall within the 161-165°C range.

-

Replicates: Perform at least two additional measurements to ensure consistency and report the average range.

dot

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[9] This property is highly dependent on atmospheric pressure. The provided boiling point for this compound is an estimated value at standard pressure (760 mmHg). Direct determination via distillation requires a significant amount of material (typically >5 mL).[9] For valuable research compounds, a micro-scale method is preferred.

Rationale for Micro-Boiling Point Method

The Thiele tube or a similar micro-scale apparatus is ideal for determining the boiling point of small sample quantities. The method relies on observing the temperature at which a rapid and continuous stream of bubbles emerges from a small, inverted capillary tube submerged in the liquid sample. This indicates that the vapor pressure inside the capillary has overcome the external pressure. The true boiling point is recorded when the liquid just begins to re-enter the capillary upon cooling, signifying equilibrium between the vapor pressure and the external pressure.

Standard Protocol: Micro-Boiling Point Determination

Materials:

-

This compound

-

Small test tube (e.g., 10 x 75 mm)

-

Melting point capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or oil bath setup

-

Mineral oil or other suitable high-boiling liquid

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into the small test tube. Note: As this compound is a solid at room temperature, it must first be melted.

-

Capillary Insertion: Place the small capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube or oil bath. The rubber band should remain above the oil level to prevent degradation.

-

Heating: Gently heat the side arm of the Thiele tube or the oil bath. Heat until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. This occurs as the trapped air and then the sample's vapor expand.

-

Equilibrium and Observation: Remove the heat source and allow the apparatus to cool slowly.

-

Recording: Carefully observe the sample. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the small capillary tube. Record this temperature.

-

Pressure Correction: Since boiling point is pressure-dependent, record the atmospheric pressure at the time of the experiment and, if necessary, use a nomograph or the Clausius-Clapeyron equation to correct the boiling point to standard pressure (760 mmHg).

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store away from strong oxidizing agents.

Conclusion

The melting point (161.0 - 165.0 °C) and estimated boiling point (241.9 ± 40.0 °C) of this compound are foundational data points for its use as a chemical intermediate. Accurate determination of the melting point serves as a reliable method for identity confirmation and purity assessment, which are indispensable quality control steps in drug discovery and development. The protocols detailed in this guide represent robust, validated methods that provide the necessary accuracy and reproducibility for research and regulated environments. By understanding and meticulously applying these characterization techniques, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. KR20180100114A - 4 - ((6- (2- (2,4-difluorophenyl) -1,1-difluoro-2-hydroxy- ) Propyl) pyridin-3-yl) oxy) benzonitrile and the preparation method - Google Patents [patents.google.com]

- 3. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]

- 4. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile - Google Patents [patents.google.com]

- 5. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

- 10. PubChemLite - this compound (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to 4,5-Difluoro-2-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4,5-Difluoro-2-hydroxybenzonitrile, a fluorinated aromatic building block of increasing importance in medicinal chemistry and materials science. We will delve into its chemical identity, synthetic pathways, reactivity profile, and its emerging role as a key intermediate in the development of novel therapeutics. This document is intended to be a practical resource, offering not only theoretical understanding but also actionable insights for laboratory and developmental applications.

Chemical Identity and Synonyms

This compound is a poly-functionalized aromatic compound. The presence of two fluorine atoms, a hydroxyl group, and a nitrile moiety on the benzene ring imparts a unique combination of chemical properties, making it a valuable synthon for introducing these functionalities into more complex molecules.

Systematic Name: this compound

Common Synonyms:

-

2-Cyano-4,5-difluorophenol[1]

-

4,5-Difluoro-2-hydroxy-benzonitrile[1]

-

Benzonitrile, 4,5-difluoro-2-hydroxy-[1]

-

6-Cyano-3,4-difluorophenol

CAS Number: 186590-36-3[1]

Molecular Formula: C₇H₃F₂NO[2][3]

Molecular Weight: 155.10 g/mol [1]

The strategic placement of the substituents on the benzene ring significantly influences the molecule's reactivity and its interactions in biological systems. The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the hydrogen-bonding capability of the hydroxyl group, creates a unique electronic and steric profile.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is crucial for its effective use in synthesis and for quality control.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in water. | Inferred from similar compounds |

| pKa | The phenolic hydroxyl group is acidic, with an estimated pKa in the range of 6-8. | Inferred from similar phenols |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the hydroxyl proton. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR will display signals for the seven carbon atoms, with the chemical shifts of the fluorinated carbons showing characteristic splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this molecule, and it should exhibit two distinct signals for the two non-equivalent fluorine atoms, with their coupling providing structural information.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band for the nitrile group (C≡N) around 2230 cm⁻¹, a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹, and characteristic bands for the aromatic ring and C-F bonds.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 155, with a characteristic fragmentation pattern.

Synthesis of this compound: A Proposed Pathway

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a plausible and efficient synthetic route can be designed based on established organofluorine chemistry and patent literature for related compounds. A common strategy for the synthesis of substituted hydroxybenzonitriles involves a multi-step sequence starting from a readily available fluorinated precursor.

One such proposed pathway starts from 3,4-difluorophenol. This approach leverages a bromination step followed by a cyanation reaction, a strategy outlined in patents for the synthesis of similar fluoro-hydroxybenzonitriles.[4]

Proposed Synthetic Workflow:

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Bromination of 3,4-Difluorophenol

-

In a well-ventilated fume hood, dissolve 3,4-difluorophenol in a suitable organic solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of bromine (Br₂) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by adding a solution of sodium bisulfite to remove any excess bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-bromo-4,5-difluorophenol, which can be purified by column chromatography or recrystallization.

Step 2: Protection of the Hydroxyl Group

The hydroxyl group needs to be protected to prevent side reactions during the subsequent high-temperature cyanation step.

-

Dissolve the 2-bromo-4,5-difluorophenol in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable base, such as triethylamine or diisopropylethylamine.

-

Cool the mixture to 0 °C and add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl).

-

Allow the reaction to proceed at room temperature until completion.

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent to yield the protected intermediate.

Step 3: Cyanation (Bromine-Cyanide Exchange)

This step introduces the nitrile functionality.

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine the protected 2-bromo-4,5-difluorophenol with copper(I) cyanide (CuCN).[4]

-

Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[4]

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours.[4] The progress of the reaction should be monitored by an appropriate analytical technique.

-

After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent, wash thoroughly, dry, and concentrate to obtain the protected this compound.

Step 4: Deprotection of the Hydroxyl Group

-

Dissolve the protected intermediate in a suitable solvent such as methanol or THF.

-

Add an acidic solution (e.g., hydrochloric acid) and stir the mixture.

-

Monitor the reaction for the cleavage of the protecting group.

-

Once the reaction is complete, neutralize the acid and extract the final product, this compound.

-

Purify the product by column chromatography or recrystallization to obtain a high-purity compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

-

The Nitrile Group: The cyano group is a versatile functional handle. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduction: Transformation into a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cyclization Reactions: The nitrile can participate in the formation of various heterocyclic rings, which is a common strategy in drug design.

-

-

The Phenolic Hydroxyl Group: The hydroxyl group is a nucleophile and can be:

-

Alkylated or Acylated: To form ethers and esters, respectively. This is a common derivatization to modulate the compound's properties or to act as a protecting group.

-

A directing group in electrophilic aromatic substitution: Although the ring is deactivated by the fluorine and nitrile groups, the hydroxyl group can direct incoming electrophiles.

-

-

The Difluorinated Aromatic Ring: The two fluorine atoms significantly influence the reactivity of the benzene ring.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack, potentially allowing for the displacement of one of the fluorine atoms by a strong nucleophile under specific conditions.

-

Modulation of Acidity: The fluorine atoms increase the acidity of the phenolic hydroxyl group through their inductive effect.

-

Applications in Drug Discovery and Development

Fluorinated organic molecules are of immense interest in the pharmaceutical industry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.[5] this compound, with its multiple functional groups, is a prime candidate as a building block for the synthesis of complex and biologically active molecules.

While specific drugs synthesized directly from this compound are not widely reported in the public domain, its close analogs are key intermediates in the synthesis of important pharmaceuticals. For instance, its methoxy-protected version, 4,5-Difluoro-2-methoxybenzonitrile, is a vital building block for novel pharmaceutical compounds.[6] This strongly suggests that this compound serves as a crucial precursor, where the hydroxyl group can be deprotected at a later stage of the synthesis.

Potential Therapeutic Areas:

Based on the structures of drugs containing similar fluorinated phenol and benzonitrile motifs, it is anticipated that derivatives of this compound could find applications in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that interact with the ATP-binding pocket of the enzyme. The functionalities of this molecule are well-suited for creating such interactions. 2,5-Difluoro-4-Hydroxybenzonitrile is a known intermediate in the synthesis of selective kinase inhibitors.[7]

-

Antiviral and Anticancer Agents: The incorporation of fluorine and nitrile groups is a common strategy in the design of antiviral and anticancer drugs to enhance their efficacy and pharmacokinetic profiles.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for advanced agrochemicals, such as herbicides and fungicides.[8]

Illustrative Synthetic Utility:

The following diagram illustrates a hypothetical, yet plausible, synthetic pathway where this compound is used as a key building block in the synthesis of a generic kinase inhibitor scaffold.

Caption: Hypothetical synthetic pathway utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its unique combination of fluorine atoms, a hydroxyl group, and a nitrile moiety on an aromatic scaffold provides a powerful tool for medicinal chemists to synthesize novel and complex molecules with potentially enhanced biological activity and improved pharmacokinetic properties. While detailed synthetic protocols and specific drug examples are still emerging in the public domain, the foundational principles of its synthesis and reactivity, as outlined in this guide, provide a solid basis for its application in research and development. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of this compound is set to increase, making it a key compound for innovation in the chemical and pharmaceutical industries.

References

- 1. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. PubChemLite - this compound (C7H3F2NO) [pubchemlite.lcsb.uni.lu]

- 3. chem-casts.com [chem-casts.com]

- 4. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,5-Difluoro-4-Hydroxybenzonitrile [myskinrecipes.com]

- 8. chemimpex.com [chemimpex.com]

The Strategic Deployment of Fluorinated Benzonitriles in Modern Drug Discovery: A Technical Guide

Introduction: The Power of Two in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic manipulation of chemical functionalities to optimize potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical motifs, the combination of fluorine atoms and a benzonitrile scaffold represents a particularly powerful pairing. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzonitriles, offering field-proven insights into their mechanisms of action, experimental characterization, and therapeutic potential for researchers, scientists, and drug development professionals.

Fluorine, the most electronegative element, is far from a simple hydrogen isostere. Its judicious incorporation into a drug candidate can profoundly alter a molecule's properties.[1][2][3] Strategic fluorination can block sites of metabolic degradation, enhance binding affinity through unique non-covalent interactions, and modulate pKa and lipophilicity to improve membrane permeability and overall pharmacokinetic profiles.[1][2][3][4]

Juxtaposed with this is the benzonitrile group, a versatile functionality recognized for more than its role as a synthetic intermediate. The nitrile moiety is a weak hydrogen bond acceptor and can participate in crucial dipole-dipole and π-stacking interactions within a protein's active site.[5][6] More significantly, the electrophilic nature of the nitrile carbon allows it to act as a "warhead" for covalent or reversible-covalent inhibition of key enzymatic targets, particularly cysteine and serine proteases.[7][8][9]

The fusion of these two entities—the metabolic shield and electronic modulator (fluorine) with the reactive and interactive anchor (benzonitrile)—creates a molecular framework with immense potential for targeting a range of disease-relevant proteins. This guide will dissect this potential, moving from fundamental mechanisms to practical application.